molecular formula C13H14N4O3S B2482286 5-cyclopropyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 1219906-66-7

5-cyclopropyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2482286
CAS RN: 1219906-66-7
M. Wt: 306.34
InChI Key: JSCQDKZJLJNASX-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader category of chemicals known for their significant potential in various fields, including medicinal chemistry and material science. Its complex structure suggests a multifaceted approach to synthesis and application, focusing on the interactions and transformations of its isoxazole and thiazole components.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cycloadditions, Michael additions, and substitutions. For instance, the synthesis of similar compounds has been demonstrated through the base-induced cyclization of ethanedithioates with isocyanides, leading to thiazole derivatives with high yields, showcasing the versatility of synthetic routes available for constructing such complex molecules (Singh et al., 2022).

Molecular Structure Analysis

Structural analysis typically involves spectroscopic methods and X-ray crystallography. Compounds with similar frameworks have had their structures elucidated to reveal the positioning of cyclopropyl groups and the arrangement of molecular orbitals conducive to specific chemical reactivities and interactions (Chen et al., 2012).

Chemical Reactions and Properties

Chemical properties of such compounds are often characterized by their reactivity towards nucleophiles, electrophiles, and their ability to undergo various organic transformations, including cycloadditions and nucleophilic substitutions. The presence of functional groups such as isoxazole and thiazole significantly contributes to their reactivity patterns, enabling the formation of diverse derivatives with potential biological activities (Yu et al., 2009).

properties

IUPAC Name

5-cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-14-11(18)4-8-6-21-13(15-8)16-12(19)9-5-10(20-17-9)7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQDKZJLJNASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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